molecular formula C6H9N3S B1432465 3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine CAS No. 1538401-81-8

3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1432465
M. Wt: 155.22 g/mol
InChI Key: RSFRCXUEYUAELP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the precise 3D arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes, the products formed, and the conditions needed for the reactions are all part of this analysis .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Neuroprotective and Antiproliferative Properties

A study investigated the synthesis and biological activity of novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles, revealing that certain compounds exhibited good selectivity towards cancer cells compared to non-cancerous cells, highlighting their potential in antitumor research (Proshin et al., 2019).

Antimicrobial Activity

Research on 1,3,4-thiadiazole derivatives has shown that these compounds possess significant antimicrobial properties. A particular study synthesized a series of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadizoles, finding them to be potential fungicide lead compounds with a wide spectrum of activity against fungi (Fan et al., 2010).

Synthesis Methodologies

Developments in synthesis methodologies for 1,3,4-thiadiazole and related compounds have been a focus of research. One approach detailed the synthesis of 1,3,4-thiadiazole derivatives via desulfurative cyclization, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Yang et al., 2016).

Safety And Hazards

Information on the compound’s toxicity, flammability, and other hazards is crucial for safe handling and use. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve potential applications of the compound, based on its properties and biological activity. This could also involve modifications to its structure to improve its properties or reduce its side effects .

properties

IUPAC Name

3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-6-8-5(9-10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFRCXUEYUAELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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